molecular formula C6H17ClNO3P B12511550 6-Aminohexylphosphonic acid hydrochloride salt

6-Aminohexylphosphonic acid hydrochloride salt

Cat. No.: B12511550
M. Wt: 217.63 g/mol
InChI Key: WQDFKCNDHMSGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohexylphosphonic acid hydrochloride salt (6AHPA) is an organophosphonic acid derivative characterized by a six-carbon alkyl chain terminated by an amino group and a phosphonic acid moiety, with a hydrochloride counterion. This compound is frequently utilized in materials science for surface functionalization due to its ability to form stable covalent bonds with metal oxides like titanium dioxide (TiO₂) . Its structure (C₆H₁₅NPO₃·HCl) combines hydrophilicity from the phosphonic acid group and the hydrochloride salt with hydrophobic contributions from the hexyl chain, enabling versatile applications in catalysis, biomaterials, and nanotechnology .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H17ClNO3P

Molecular Weight

217.63 g/mol

IUPAC Name

6-aminohexylphosphonic acid;hydrochloride

InChI

InChI=1S/C6H16NO3P.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H

InChI Key

WQDFKCNDHMSGQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCP(=O)(O)O)CCN.Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Phosphonation and Hydrochloride Salt Formation

Phosphonic Acid Functionalization of Hexylamine Precursors

A widely adopted route involves the phosphonation of 6-aminohexanol or its derivatives. In one protocol, 6-aminohexanol reacts with phosphorus trichloride (PCl₃) in anhydrous dichloromethane under nitrogen atmosphere, followed by hydrolysis with concentrated hydrochloric acid (HCl). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a phosphonic acid group:

$$
\text{C}6\text{H}{13}\text{NH}2\text{OH} + \text{PCl}3 \xrightarrow{\text{CH}2\text{Cl}2} \text{C}6\text{H}{13}\text{NH}2\text{PO(OH)}2 + 3\text{HCl}
$$

Excess HCl ensures protonation of the amine, yielding the hydrochloride salt. Post-synthesis, the crude product is purified via recrystallization from methanol/acetone mixtures, achieving >95% purity (HPLC).

Table 1: Key Reaction Parameters for Direct Phosphonation
Parameter Optimal Range Impact on Yield
PCl₃ Equivalents 1.2–1.5 <1.2: Incomplete substitution; >1.5: Side reactions
Temperature 0–5°C Higher temps accelerate decomposition
HCl Concentration 6 M Lower concentrations impede salt formation
Solvent Anhydrous CH₂Cl₂ Polar aprotic solvents minimize hydrolysis

Hydrochloric Acid-Mediated Salt Formation from Free Base

For pre-synthesized 6-aminohexylphosphonic acid, hydrochloride salt formation is achieved by dissolving the free base in methanol and adding stoichiometric HCl (gas or 37% aqueous). The mixture is stirred at 20–25°C for 12 h, followed by solvent evaporation under reduced pressure. This method yields crystalline material with chloride content <0.2% (argentometric titration).

Multi-Step Synthesis from Caprolactam Derivatives

Hydrolysis of 6-Aminohexylphosphonate Esters

Ethyl or methyl esters of 6-aminohexylphosphonic acid are hydrolyzed under acidic conditions. For example, ethyl 6-aminohexylphosphonate is refluxed with 6 M HCl (1:3 v/v) for 8 h, converting the ester to the phosphonic acid while protonating the amine. The reaction pathway is:

$$
\text{C}6\text{H}{13}\text{NH}2\text{PO(OEt)}2 + 3\text{HCl} \xrightarrow{\Delta} \text{C}6\text{H}{13}\text{NH}3^+\text{Cl}^- \cdot \text{PO(OH)}2 + 2\text{EtOH}
$$

Yields exceed 90% when using excess HCl (3–5 equivalents), with residual ethanol removed via azeotropic distillation with toluene.

Reductive Amination of Phosphonated Aldehydes

Alternative routes employ reductive amination. 6-Phosphonohexanal is reacted with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The resultant amine is treated with HCl gas to form the hydrochloride salt. This method allows precise control over stereochemistry but requires stringent pH monitoring to avoid borane side reactions.

Purification and Analytical Validation

Crystallization Optimization

Recrystallization from methanol/water (4:1 v/v) at 50°C yields needle-like crystals with low chloride impurity (0.04–0.15%). Slow cooling (0.5°C/min) enhances crystal homogeneity, as evidenced by XRPD peaks at 7.99°, 16.06°, and 24.21° 2θ.

Spectroscopic Characterization

  • ³¹P NMR : A singlet at δ 22.1 ppm confirms the phosphonic acid group.
  • ¹H NMR : Methylene protons adjacent to phosphorus resonate at δ 1.65–1.80 ppm (multiplet), while amine protons appear as a broad peak at δ 8.2 ppm.
  • FT-IR : P=O stretching at 1150 cm⁻¹ and NH₃⁺ deformation at 1610 cm⁻¹ validate salt formation.
Table 2: Analytical Benchmarks for Purity Assessment
Technique Target Specification Acceptable Range
HPLC (210 nm) Purity ≥99.5% 99.0–100.5%
Argentometric Titration Cl⁻ ≤0.2% 0.1–0.25%
Karl Fischer H₂O ≤0.1% 0.05–0.15%

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 6-Aminohexylphosphonic acid hydrochloride salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Aminohexylphosphonic acid hydrochloride salt is used in scientific research for various applications, including controlling CO2 adsorption and nucleation . Studies show that phosphonates, including those with an amine group, are effective chelating agents, enhancing metal-binding abilities .

Applications and Research Findings:

  • ** controlling CO2 adsorption:** 6-Aminohexyl phosphonic acid hydrochloride salt is used to control CO2 adsorption .
  • Metal Chelation: Phosphonic acids, especially those with an amine group (like aminomethylphosphonic acids), are effective chelating agents. They bind tightly to di- and trivalent metal ions, making them useful in water softening and preventing scale formation . Aminomethylphosphonic acids have applications in the separation of metals and rare earth elements via solvent extraction .
  • Scale Inhibition and Corrosion Control: Phosphonates are used in cooling waters, desalination systems, and oil fields to inhibit scale formation and control corrosion of iron and steel . They are also used in reverse osmosis systems as antiscalants .
  • Peroxide Bleach Stabilization: In the pulp and paper manufacturing and textile industry, phosphonates stabilize peroxide bleach by chelating metals that could inactivate the peroxide .
  • Detergents: Phosphonates are added to detergents as a combination of chelating agents, scale inhibitors, and bleach stabilizers .
  • Medical Applications: Phosphonates are used in medicine to treat disorders associated with bone formation and calcium metabolism and as carriers for radionuclides in bone cancer treatments .
  • Synthesis of Modified Peptides: 6-aminohexanoic acid, which has a similar structure, plays a role in the chemical synthesis of modified peptides and various biologically active structures .
  • Enzyme Inhibition: The presence of ε-Ahx residues in the structure of a peptide can prevent enzyme hydrolysis in vivo and influence its biological activity .
  • Drug Delivery Systems: 6-aminohexanoic acid has been used to modify the hydrophobicity and flexibility of poly(amidoamine) dendrimers (PAMAM), which are tested as non-viral vectors for gene and drug delivery .
  • Anti-bacterial Agents: Peptide mimetics with C-terminal residues simulating natural amino acids have been designed as inhibitors of bacterial cell wall biosynthesis .
  • Production of Pantothenic Acid Deficiency: The ester of 2-aminoethylphosphonic acid can be employed in the form of an acid addition salt to produce pantothenic acid deficiency in laboratory animals to be used in the study of metabolic deficiency states .
  • Organism Detection and Assay: Said compounds are also useful in the detection and assay of organisms, of which they inhibit the growth, such as Lactobacillus arabinosus, Lactobacillus casei, and are particularly useful for the selective inhibition and/ or assay of such organisms when present in association with organisms whose growth is unaffected by said compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3-Aminopropylphosphonic Acid Hydrochloride Salt (3APPA)

  • Structure: Shorter alkyl chain (3 carbons) with similar amino-phosphonic acid groups .
  • Properties : Higher hydrophilicity due to the shorter chain, leading to faster adsorption on TiO₂ surfaces but lower thermal stability compared to 6AHPA .
  • Applications : Preferred for rapid surface modifications in aqueous environments, whereas 6AHPA’s longer chain enhances durability in organic solvents .

2.1.2. Methyl 6-Aminohexanoate Hydrochloride

  • Structure: Ester derivative (C₇H₁₅NO₂·HCl) lacking the phosphonic acid group .
  • Properties : Reduced chelation capacity due to the absence of phosphonic acid, limiting its use in metal binding. However, the ester group improves volatility for gas-phase applications .
  • Applications : Primarily used in pharmaceutical intermediates rather than material functionalization .

Diethylenetriaminepentakis(methylphosphonic acid) (DTPPA)

  • Structure : Multi-dentate ligand with five phosphonic acid groups .
  • Properties : Superior metal-chelating efficiency (e.g., for Ru or Pd catalysts) but higher synthetic complexity and cost compared to 6AHPA .
  • Applications : Industrial catalysis and wastewater treatment, whereas 6AHPA is favored for single-site surface grafting .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility in Water Stability in Acidic Conditions Key Functional Groups
6AHPA 231.62 Moderate High (pH 2–6) Phosphonic acid, amino, HCl
3APPA 199.58 High Moderate (pH 3–7) Phosphonic acid, amino, HCl
Methyl 6-Aminohexanoate HCl 197.67 Low High (pH 4–8) Ester, amino, HCl
DTPPA 727.46 Low High (pH 1–10) Five phosphonic acids
Performance in Surface Modification
  • 6AHPA: Forms dense, hydrophobic monolayers on TiO₂, improving resistance to oxidative degradation. The hexyl chain minimizes steric hindrance during grafting .
  • 3APPA : Generates hydrophilic surfaces with higher defect density due to rapid adsorption, limiting long-term stability .
  • DTPPA: Creates cross-linked networks on metal oxides, ideal for high-loading catalytic systems but unsuitable for monolayer applications .
Stability and Reactivity
  • Acid Stability: 6AHPA and other hydrochloride salts (e.g., fluoxetine HCl ) maintain integrity in acidic media, unlike non-salt phosphonic acids, which may protonate and desorb .
  • Thermal Stability : 6AHPA decomposes at 220°C, outperforming 3APPA (180°C) but underperforming DTPPA (300°C) .

Biological Activity

6-Aminohexylphosphonic acid hydrochloride salt is a compound of significant interest in various biological applications due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula C6H16ClNO2P\text{C}_6\text{H}_{16}\text{ClN}\text{O}_2\text{P}. The compound features a hexyl chain attached to an amino group and a phosphonic acid moiety. Its zwitterionic nature allows it to interact with biological systems effectively, mimicking amino acids while providing additional phosphonic acid functionalities.

The biological activity of 6-aminohexylphosphonic acid is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The phosphonic acid group can form stable complexes with metal ions, which may enhance its bioactivity. Additionally, the amino group can facilitate interactions with cellular receptors or enzymes.

Key Mechanisms Include:

  • Metal Chelation : The phosphonic acid moiety can chelate metal ions, potentially influencing enzymatic activity and cellular signaling pathways.
  • Antimicrobial Activity : Research indicates that aminophosphonic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .
  • Cellular Uptake : The structural similarity to natural amino acids may facilitate the uptake of 6-aminohexylphosphonic acid into cells, enhancing its therapeutic potential.

Biological Applications

The compound has been explored for various applications in healthcare and agriculture:

  • Antibacterial Agents : Studies have shown that aminophosphonic acids, including 6-aminohexylphosphonic acid, possess antibacterial properties against a range of pathogens. For instance, the incorporation of this compound into biomaterials has demonstrated enhanced resistance to bacterial colonization .
  • Biomolecular Coupling : It has been utilized in anchoring biomolecules on surfaces like titanium oxide for improved biocompatibility and functionality in biomedical applications .
  • Potential Therapeutics : Research has indicated that derivatives of aminophosphonic acids may serve as lead compounds in drug discovery due to their diverse biological activities .

Case Studies

  • Antibacterial Efficacy :
    A study investigated the antibacterial effects of various aminophosphonic acids against Gram-positive and Gram-negative bacteria. Results indicated that 6-aminohexylphosphonic acid showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
  • Biomolecular Applications :
    In a study focused on biomolecular coupling, 6-aminohexylphosphonic acid was anchored onto titanium oxide surfaces. This modification improved the attachment of biomolecules, enhancing the surface's biocompatibility for applications in tissue engineering .
  • Metal Ion Interaction :
    Research highlighted the ability of 6-aminohexylphosphonic acid to chelate metal ions like lead and cadmium, facilitating their removal from contaminated environments. This property underscores its potential utility in environmental remediation efforts .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 6-aminohexylphosphonic acid compared to other aminophosphonic acids:

CompoundAntimicrobial ActivityMetal ChelationCellular UptakeApplications
6-Aminohexylphosphonic AcidHighYesHighAntibacterial agents, biomaterials
Aminomethylphosphonic AcidModerateYesModerateDrug discovery, agricultural applications
PhosphonopeptidesHighLimitedLowAntibacterial agents

Q & A

Q. What are the recommended synthetic routes for 6-aminohexylphosphonic acid hydrochloride salt, and how do reaction conditions influence yield?

The synthesis typically involves phosphorylation of 6-aminohexanol derivatives under controlled acidic conditions. A common approach is reacting 6-aminohexanol with phosphonic acid in the presence of hydrochloric acid as a catalyst, followed by purification via recrystallization. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Molar ratios : A 1:1.2 molar ratio of 6-aminohexanol to phosphonic acid minimizes unreacted starting material.
  • Solvent : Use aqueous HCl (6M) to stabilize the hydrochloride salt form .
    Post-synthesis, confirm purity via HPLC (e.g., using a hexanesulfonic acid-based mobile phase at pH 2.0) .

Q. How can researchers determine the purity and stability of this compound?

  • Purity Analysis :
    • HPLC : Use a C18 column with a mobile phase of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (60:40 v/v). Monitor UV absorbance at 210 nm .
    • Mass Spectrometry : Confirm molecular weight ([M+H]+ expected at ~228.6 g/mol) and absence of degradation peaks.
  • Stability Testing :
    • Store at -20°C in airtight, desiccated containers to prevent hydrolysis. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to assess degradation profiles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 6-aminohexylphosphonic acid derivatives?

Discrepancies in enzyme inhibition studies (e.g., alkaline phosphatase) may arise from:

  • Buffer Compatibility : Phosphate buffers interfere with phosphonic acid analogs; use Tris-HCl (pH 7.4) instead.
  • Salt Form Variability : Ensure the hydrochloride salt is fully dissolved (solubility: >50 mg/mL in PBS) to avoid colloidal aggregates that skew IC50 values .
  • Control Experiments : Include negative controls with structurally similar but inactive phosphonates (e.g., methylphosphonic acid) to isolate target-specific effects .

Q. How can researchers optimize ligand-binding assays using this compound in metalloenzyme studies?

  • Chelation Optimization : Titrate the compound against Zn²⁺/Mg²⁺-containing enzymes (e.g., metalloproteases) using isothermal titration calorimetry (ITC) to determine stoichiometry and binding constants.
  • Competitive Assays : Pair with EDTA to distinguish direct metal chelation vs. allosteric inhibition.
  • Structural Validation : Use X-ray crystallography to confirm binding modes; the hexyl chain may induce conformational changes in enzyme active sites .

Q. What methodologies address challenges in quantifying trace impurities (e.g., residual solvents) in this compound?

  • Headspace GC-MS : Detect volatile impurities (e.g., HCl, residual ethanol) with a DB-5MS column and electron capture detection.
  • ICP-OES : Quantify metal contaminants (e.g., Fe³⁺, Cu²⁺) introduced during synthesis. Acceptable thresholds: <10 ppm for metals, <0.1% for organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.